molecular formula C15H21N3O2 B11802602 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11802602
M. Wt: 275.35 g/mol
InChI Key: NCLJNBPURGSVCK-UHFFFAOYSA-N
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Description

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of the pyrrolidine derivative with morpholine, often facilitated by a catalyst.

    Attachment of the Pyridine Ring: The final step involves the coupling of the morpholine-pyrrolidine intermediate with a pyridine derivative, typically under conditions that promote nucleophilic substitution.

Chemical Reactions Analysis

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or morpholine rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The morpholine and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(6-Morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(Pyrrolidin-1-yl)ethanone: A simpler analog with a pyrrolidine ring and an ethanone group.

    2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone: A structurally related compound with a cyclohexyl and phenyl group.

    α-Pyrrolidinopentiophenone (α-PVP): A well-known stimulant with a pyrrolidine ring and a pentiophenone group.

The uniqueness of this compound lies in its combination of morpholine, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-[2-(6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O2/c1-12(19)18-6-2-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3

InChI Key

NCLJNBPURGSVCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCOCC3

Origin of Product

United States

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